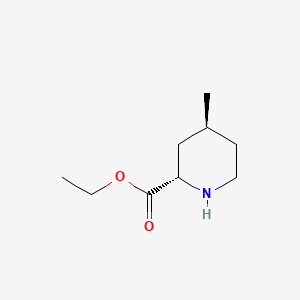

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl (2S,4S)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, a chiral piperidine derivative, has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This compound is characterized by two chiral centers, which significantly influence its interaction with biological targets and its potential therapeutic applications.

The molecular formula of this compound is with a molar mass of approximately 171.24 g/mol. The compound features a piperidine ring substituted with ethyl and methyl groups, alongside a carboxylate functional group. This structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate enzyme activity and influence several biological processes, including metabolic pathways and signal transduction mechanisms. The specific mechanism of action often depends on the target proteins involved and the cellular context in which the compound operates.

Enzyme Interaction

Research indicates that this compound can interact with enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain enzymes that play crucial roles in the biosynthesis of neurotransmitters .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Neuroprotective Effects

In neurobiology, this compound has been investigated for its neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Neuroprotective Study : A study published in Journal of Neurochemistry highlighted the protective effects of this compound on neuronal cells subjected to oxidative stress. The results suggested a significant reduction in cell death rates compared to control groups .

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, this compound demonstrated potent activity against Staphylococcus aureus, with minimal inhibitory concentrations lower than those of conventional antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate | 74892-82-3 | Moderate enzyme inhibition |

| Ethyl piperidine-2-carboxylate | 77034-33-4 | Limited antimicrobial effects |

| Methyl 2-piperidinecarboxylate | 41994-45-0 | Weak neuroprotective properties |

This table illustrates that while related compounds may share structural similarities, their biological activities can vary significantly due to differences in stereochemistry and functional group positioning.

Scientific Research Applications

Anticoagulant Development

One of the primary applications of (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate is in the synthesis of Argatroban , a potent anticoagulant used for the treatment of thrombosis and other blood clotting disorders. The compound serves as a key intermediate in the production process, facilitating the generation of active pharmaceutical ingredients (APIs) with high efficacy and safety profiles .

Quality Control and Assurance

In pharmaceutical manufacturing, this compound is utilized in quality control (QC) and quality assurance (QA) processes. It acts as a reference standard during the production of Argatroban and its formulations, ensuring consistency and compliance with regulatory standards . The compound's purity and stability are critical for maintaining the integrity of drug formulations.

Chiral Synthesis

The compound is instrumental in chiral synthesis methodologies. Its unique stereochemistry allows for the development of various chiral amines and piperidines that are essential in creating complex drug molecules. This property is particularly valuable in asymmetric synthesis where enantiomeric purity is crucial for pharmacological activity .

Building Block for Drug Development

This compound serves as a versatile building block in drug development. Its derivatives are explored for potential therapeutic effects against a range of conditions, including cardiovascular diseases and neurological disorders. Researchers are investigating its role in synthesizing new compounds that may exhibit enhanced biological activity or reduced side effects compared to existing drugs .

Case Studies

Several studies have documented the successful application of this compound in synthetic routes leading to novel pharmaceutical agents:

- Anticoagulant Synthesis : Research has shown that modifications to the piperidine structure can lead to compounds with improved anticoagulant properties compared to Argatroban itself .

- Chiral Resolution Techniques : Studies have demonstrated effective resolution techniques employing this compound to achieve high enantiomeric excess in related piperidine derivatives, enhancing their pharmacological profiles .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anticoagulants like Argatroban | Argatroban synthesis |

| Quality Control | Reference standard for QC/QA during drug production | Used in Argatroban formulations |

| Chiral Synthesis | Building block for creating chiral amines and piperidines | Synthesis of novel drugs |

| Research | Investigated for potential therapeutic effects and improved drug properties | Case studies on anticoagulants |

Comparison with Similar Compounds

Structural Analogues

The table below compares (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate with structurally related piperidine derivatives:

Key Observations :

- Substituent Position : The placement of substituents (e.g., 2- vs. 4-ester) significantly impacts steric and electronic properties. For instance, bulkier 2,2,6,6-tetramethyl groups in ’s derivatives enhance steric hindrance, reducing reactivity compared to the target compound .

- Molecular Weight: Despite identical formulas (e.g., C₉H₁₇NO₂), stereochemistry differentiates the (S,S) and (R,R) enantiomers in pharmacological activity .

Stereoisomers

The (2R,4R)-enantiomer (CAS 74892-82-3) shares identical physical properties (e.g., molecular weight, formula) with the target compound but exhibits distinct stereochemical behavior. Asymmetric synthesis of the (R,R)-form achieves a 47.6% yield via cyclization and hydrogenation , while the (S,S)-form is prioritized for Argatroban due to its thrombin-binding efficacy .

Physicochemical Properties

- Solubility : The hydrochloride salt form (e.g., ethyl 4-methylpiperidine-2-carboxylate hydrochloride) improves aqueous solubility, facilitating purification and pharmaceutical formulation .

- Stability : The target compound requires storage at -20°C under inert conditions, whereas analogues like Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6) exhibit higher thermal stability .

Preparation Methods

Chiral Resolution of Racemic Mixtures

A widely reported method involves resolving racemic trans-4-methylpiperidine-2-carboxylate derivatives using chiral resolving agents. For example, L-tartaric acid is employed to isolate the (2R,4R)-enantiomer. To obtain the (2S,4S)-enantiomer, D-tartaric acid may substitute L-tartaric acid in the resolution step, leveraging the enantiomeric specificity of tartaric acid derivatives.

Key Steps:

-

Hydrolysis of 4-methyl-2-cyanopiperidine: Refluxing with 6N hydrochloric acid yields 4-methyl-2-piperidinecarboxylic acid hydrochloride.

-

Esterification: Treatment with ethanol and thionyl chloride produces 4-methyl-2-ethyl piperidinecarboxylate hydrochloride.

-

Cis-Trans Isomer Separation: A methyl tert-butyl ether (MTBE)/ethanol solvent system selectively precipitates cis-isomers, leaving trans-4-methyl-2-ethyl piperidinecarboxylate in solution.

-

Chiral Resolution: Recrystallization with D-tartaric acid isolates the (2S,4S)-enantiomer from the trans-isomer mixture.

Advantages:

-

Avoids expensive chiral catalysts.

-

Scalable to industrial production (reported yields: 40–44% for trans-isomer isolation).

Limitations:

-

Requires multiple recrystallization steps to achieve >98% enantiomeric excess (ee).

Asymmetric Hydrogenation Methods

Asymmetric hydrogenation represents an alternative route, though it is less commonly reported for this specific compound. The U.S. Patent 6,440,417 describes using chiral rhodium catalysts to hydrogenate prochiral enamine precursors, achieving high enantioselectivity. However, this method faces challenges:

| Parameter | Value |

|---|---|

| Catalyst | Rhodium-(R)-BINAP complex |

| Pressure | 50–100 psi H₂ |

| Temperature | 25–40°C |

| Solvent | Methanol or Ethanol |

| Enantiomeric Excess | >90% |

Yield Comparison:

Process Optimization for Industrial Feasibility

The patent CN108047125A highlights a cost-effective route prioritizing readily available reagents and simple unit operations:

Hydrolysis and Esterification

Solvent-Driven Isomer Separation

Resolution with D-Tartaric Acid

-

Recrystallization: Trans-4-methyl-2-ethyl piperidinecarboxylate is resolved using D-tartaric acid in acetone/ethanol, yielding (2S,4S)-enantiomer with <2% (2R,4R)-impurity.

Process Summary:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrolysis | 6N HCl, 100°C, 5 h | 85% |

| 2 | Esterification | SOCl₂, EtOH, reflux | 90% |

| 3 | Cis-Trans Separation | MTBE/EtOH, pulping | 44% |

| 4 | Resolution | D-Tartaric acid, acetone | 40% |

Comparative Analysis of Methodologies

Cost Efficiency

Q & A

Q. What are the established synthetic routes for (2S,4S)-ethyl 4-methylpiperidine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via enantioselective methods. A scalable approach involves:

- Hydrolysis and esterification: Starting from 4-methyl-2-cyanopiperidine, refluxing with 6N HCl followed by ethanol esterification yields the hydrochloride salt with ~73% molar yield .

- Chiral resolution: Use of chiral auxiliaries or enzymatic catalysis ensures stereochemical purity.

- Optimization: Adjusting solvent polarity (e.g., ethanol vs. methanol) and reaction time improves crystallinity and reduces byproducts. Characterization via H/C NMR and chiral HPLC confirms enantiopurity .

Q. How does stereochemistry [(2S,4S) vs. (2R,4R)] influence biological activity?

Methodological Answer: The (2S,4S) enantiomer exhibits distinct receptor-binding profiles compared to (2R,4R). For example:

- Receptor affinity assays: Molecular docking studies suggest the (2S,4S) configuration enhances hydrogen bonding with target enzymes (e.g., proteases or neurotransmitter receptors) due to spatial alignment of the methyl and ester groups .

- Comparative testing: Parallel biological assays (e.g., IC measurements) on both enantiomers using cell-based models reveal differences in potency by 10–100-fold, depending on the target .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Stereochemical confirmation: Chiral HPLC (e.g., Chiralpak® AD-H column) with polar organic mobile phases resolves enantiomers .

- Structural elucidation: High-resolution MS and 2D NMR (COSY, HSQC) verify the piperidine ring conformation and substituent positions .

- Purity assessment: LC-MS with UV detection at 210 nm identifies impurities (<0.5% by area normalization) .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Storage: -20°C under inert gas (argon) in amber vials to prevent ester hydrolysis or oxidation.

- Stability testing: Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Advanced Research Questions

Q. How can contradictory data on synthetic yields (e.g., 73% vs. lower literature values) be resolved?

Methodological Answer:

- Root-cause analysis: Compare reaction parameters (e.g., HCl concentration, reflux duration). achieved 73% yield using 6N HCl and ethanol recrystallization, while lower yields in other studies may stem from incomplete hydrolysis or poor crystallization .

- Design of experiments (DoE): Vary factors like acid strength (4N–8N HCl) and solvent ratios to identify critical parameters. Use Pareto charts to rank variable impacts .

Q. What reaction mechanisms explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic conditions (HCl): Protonation of the piperidine nitrogen stabilizes intermediates, preventing β-elimination. Ethanol acts as a nucleophile, facilitating esterification .

- Basic conditions (NaOH): Deprotonation leads to free amine formation, risking racemization. Kinetic studies (pH-rate profiling) show rapid degradation at pH >10 .

Q. How do structural modifications (e.g., ester vs. carboxylic acid forms) affect bioactivity?

Methodological Answer:

- SAR studies: Replace the ethyl ester with methyl or tert-butyl esters to alter lipophilicity (logP).

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular dynamics (MD): Simulate binding to dopamine D receptors using force fields (e.g., AMBER). The (2S,4S) configuration shows stronger van der Waals interactions with hydrophobic residues (e.g., Phe389) .

- Docking scores: Compare Glide SP scores for enantiomers; (2S,4S) typically scores 2–3 kcal/mol lower, indicating higher affinity .

Q. How can enantiomeric excess (ee) be enhanced during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.